molecular formula C9H14ClNO3 B1333032 Methyl 1-(2-chloroacetyl)piperidine-4-carboxylate CAS No. 730949-63-0

Methyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Cat. No.: B1333032
CAS No.: 730949-63-0
M. Wt: 219.66 g/mol
InChI Key: HGVZLLDJJQJDAE-UHFFFAOYSA-N
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Description

Methyl 1-(2-chloroacetyl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in medicinal chemistry due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-chloroacetyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with chloroacetyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high yield and purity. The general reaction scheme is as follows:

    Starting Material: Piperidine-4-carboxylate

    Reagent: Chloroacetyl chloride

    Base: Triethylamine or sodium hydroxide

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloroacetyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Nucleophilic Substitution: Substituted piperidine derivatives.

    Hydrolysis: Piperidine-4-carboxylic acid derivatives.

    Reduction: Piperidine-4-methanol derivatives.

Scientific Research Applications

Methyl 1-(2-chloroacetyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloroacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. This interaction can affect various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Methyl 1-(2-chloroacetyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

    Methyl 1-(piperidin-4-ylmethyl)piperidine-4-carboxylate: Similar structure but lacks the chloroacetyl group, leading to different reactivity and biological activity.

    1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl derivatives, highlighting its importance in medicinal chemistry.

    Piperidine-4-carboxylic acid: A simpler derivative used in the synthesis of more complex piperidine compounds.

The uniqueness of this compound lies in its chloroacetyl group, which imparts distinct reactivity and potential biological activity compared to other piperidine derivatives.

Properties

IUPAC Name

methyl 1-(2-chloroacetyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO3/c1-14-9(13)7-2-4-11(5-3-7)8(12)6-10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVZLLDJJQJDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368446
Record name methyl 1-(chloroacetyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730949-63-0
Record name methyl 1-(chloroacetyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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